Herbarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-7,9-dimethoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(19)6-10-11(7-22-16)15(18)13-9(14(10)17)4-8(20-2)5-12(13)21-3/h4-5,19H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLANHTCHDMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957714 | |
| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36379-67-6 | |
| Record name | Herbarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036379676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Origin and Biosynthetic Pathways of Herbarin
Fungal Isolation and Source Organisms of Herbarin A and B
This compound A and this compound B, two related α-pyrones, have been isolated from fungal strains. Their discovery and characterization have been linked to specific fungal species and their associated environments.
Strains of the fungus Cladosporium herbarum have been identified as a source of this compound A and this compound B. C. herbarum is a common environmental fungus found globally in various habitats, including both outdoor and indoor environments inspq.qc.ca. It is known to colonize damaged plant tissues. inspq.qc.ca.
Specifically, strains of Cladosporium herbarum isolated from marine sponges have yielded this compound A and this compound B. Research has reported the isolation of these compounds from C. herbarum strains obtained from the sponges Aplysina aerophoba and Callyspongia aerizusa, collected in regions such as the Mediterranean Sea and Indonesia. mdpi.comnih.govacs.orggeorgiasouthern.edunih.gov.
Beyond Cladosporium herbarum, other fungi associated with marine sponges have also been investigated for their production of secondary metabolites. Marine sponge-derived fungi represent a promising source of bioactive compounds. mdpi.combioflux.com.ro. While Cladosporium herbarum is a notable example, the broader study of fungi in marine environments, including those associated with sponges, continues to reveal diverse natural products. mdpi.comuit.no. This compound itself has been isolated from a fungus, Amorosia littoralis, found in marine sediment. acs.orgacs.org.
Cladosporium herbarum Strains
Genetic Determinants and Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites in fungi, including polyketides, is controlled by gene clusters. These clusters typically contain genes encoding polyketide synthases, tailoring enzymes, transporters, and regulatory proteins. core.ac.uk.
While specific genes responsible for this compound biosynthesis have not been explicitly identified in the provided search results, studies on other fungal secondary metabolites demonstrate that their production is under genetic control. Transcription factors, particularly R2R3-MYB proteins, are known to regulate the expression of genes involved in biosynthetic pathways in fungi and plants. mdpi.comfrontiersin.orgresearchgate.net. Environmental factors can also influence the expression of these genes and thus the production of secondary metabolites. frontiersin.org.
The regulation of fungal biosynthetic pathways can involve complex networks, including transcriptional regulation and responses to environmental cues. frontiersin.orgnih.govnih.govfrontiersin.org. Understanding the genetic determinants and regulatory mechanisms is crucial for potentially manipulating these pathways for increased production or the generation of novel analogs.
Identification of Gene Clusters Involved in this compound Synthesis
The biosynthesis of complex natural products like this compound is typically governed by specialized gene clusters. These clusters encode the enzymes required for the various steps in the biosynthetic pathway. Identifying these gene clusters is a crucial step in understanding how a compound is produced and can facilitate metabolic engineering efforts.
Research on other natural products provides a framework for how this compound's gene cluster might be identified. For instance, the biosynthetic gene cluster for herbicidin A was identified in Streptomyces sp. L-9-10 through genome analysis and verified by heterologous expression nih.gov. This cluster contained approximately twelve genes (denoted her) that matched predictions for enzymes involved in the pathway, including methyltransferases nih.gov. Similarly, studies on rasfonin biosynthesis in Cephalotrichum gorgonifer identified a biosynthetic gene cluster through genome sequencing, transcriptomics, and gene knockout experiments researchgate.net. These examples highlight the utility of genomic approaches in pinpointing the genetic basis for natural product biosynthesis.
While specific gene clusters for this compound are not detailed in the provided results, the methodologies described for identifying gene clusters in Streptomyces and Cephalotrichum would likely be applicable to this compound-producing organisms. These methods typically involve genome sequencing, bioinformatic analysis to predict potential gene clusters based on the presence of genes encoding known biosynthetic enzyme families (e.g., polyketide synthases, methyltransferases), and experimental validation through techniques like gene deletion or heterologous expression nih.govresearchgate.net.
Transcriptomic and Proteomic Studies of Biosynthetic Enzymes
Transcriptomic and proteomic studies provide valuable insights into the expression of genes and proteins involved in biosynthetic pathways, revealing which enzymes are active and where and when they are produced.
Transcriptomics, the study of RNA molecules, can identify genes that are actively transcribed during the biosynthesis of a compound. Comparative transcriptome analysis of different tissues or under different conditions can highlight genes potentially involved in the pathway researchgate.netoup.comnih.gov. For example, a comparative transcriptome analysis in Agriophyllum squarrosum identified unigenes encoding key enzymes in terpenoid biosynthesis researchgate.net. Transcriptomic studies have also been used to identify potential genes involved in the biosynthesis of active metabolites in Hypericum perforatum, including those in secondary metabolic pathways plos.org.
Proteomics, the large-scale study of proteins, complements transcriptomics by directly examining the enzymes responsible for catalyzing biosynthetic reactions mdpi.compeerj.com. Proteomic approaches, often utilizing mass spectrometry, can identify and quantify proteins involved in specialized metabolism mdpi.compeerj.comresearchgate.net. This can help to confirm the involvement of predicted enzymes and reveal the spatial and temporal regulation of biosynthetic pathways mdpi.com. Studies have used proteomics to investigate enzymes involved in the biosynthesis of various natural products, such as alkaloids and flavonoids researchgate.netscielo.br. For instance, proteomic analysis in Maytenus ilicifolia identified enzymes involved in the biosynthesis of flavonoids and other secondary metabolites scielo.br.
While direct transcriptomic or proteomic data specifically on this compound biosynthesis is not available in the provided text, these 'omics' approaches are fundamental tools in natural product research and would be essential for a comprehensive understanding of the enzymes and regulatory mechanisms governing this compound production.
Comparative Biosynthesis of Related Pyronaphthoquinone Analogues
This compound belongs to the pyronaphthoquinone class. Studying the biosynthesis of related pyronaphthoquinone analogues can provide clues about the potential biosynthetic pathway of this compound, as related compounds often share common enzymatic steps and precursor molecules.
Anthraquinones are a related class of compounds whose biosynthesis has been studied, particularly in fungi. The general biosynthetic pathway of fungal anthraquinones often originates from an octaketide precursor, with early steps being common among many fungal anthraquinones researchgate.net. This suggests that this compound biosynthesis might also involve polyketide intermediates, a common theme in the biosynthesis of many aromatic natural products.
Another class of related compounds, pyranonaphthoquinone pigments, have been investigated in lichens such as Ophioparma ventosa nih.gov. These metabolites are structurally similar due to their biosynthetic interconnections and often occur as chemosyndromes, where a major metabolite is accompanied by several minor satellite compounds nih.gov. This observation in lichens suggests that this compound might also exist as part of a chemosyndrome with biosynthetically related analogues in its natural source.
Comparative biosynthetic studies of such analogues can reveal conserved enzymatic steps and divergent pathways that lead to structural variations. By comparing the gene clusters and enzymes involved in the biosynthesis of different pyronaphthoquinones, researchers can infer potential steps in the this compound pathway and identify candidate genes and enzymes for further investigation. The use of techniques like comparative genomics and metabolomics can help to elucidate these relationships and uncover the evolutionary history of these biosynthetic pathways biorxiv.orgresearchgate.netbiorxiv.orgnih.gov.
Total Synthesis and Advanced Analog Design of Herbarin
Retrosynthetic Strategies for Herbarin Scaffolds
Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules by breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. wikipedia.org For this compound A and B, which possess distinct structural features (this compound A as a medium-chain fatty acid with a pyrone ring and this compound B as a naphthopyran-5,10-dione), different retrosynthetic approaches have been explored. nih.govnih.gov
Retrosynthetic strategies for the naphthopyran-5,10-dione scaffold of this compound (often referred to as this compound B or dehydrothis compound (B161766) in some contexts due to potential oxidation states) often involve disconnections that simplify the polycyclic system. Approaches may consider the formation of the naphthoquinone core and the fused pyran ring. For instance, one strategy for constructing the naphthoquinone nucleus involves reactions like the Stobbe condensation. researchgate.netnih.gov The pyran ring formation could be envisaged through cyclization reactions. researchgate.net
For this compound A, a medium-chain fatty acid with a pyrone ring, retrosynthetic analysis would likely focus on the construction of the conjugated polyene chain and the substituted α-pyrone moiety. nih.gov Disconnections might be planned to utilize known methods for synthesizing conjugated dienes and forming the pyrone ring from simpler precursors.
Multi-Step Synthetic Methodologies for this compound A and B
The total synthesis of this compound A and B has been achieved through multi-step synthetic routes. georgiasouthern.edunih.govgeorgiasouthern.edu These methodologies involve a sequence of chemical transformations designed to assemble the complex structures from simpler building blocks.
Key Coupling Reactions and Transformations
Several key reactions and transformations are employed in the synthesis of this compound A and B. For compounds containing conjugated systems or polycyclic structures, coupling reactions are often central to joining molecular fragments. While specific details for this compound A and B coupling reactions are not extensively detailed in the provided snippets, general strategies for similar natural products involve techniques such as:
Carbon-Carbon Coupling Reactions: These are fundamental for building the carbon skeleton. Examples in organic synthesis include Suzuki, Heck, Sonogashira, and Negishi couplings, although their specific application to this compound requires detailed literature.
Cyclization Reactions: Formation of the pyran ring in this compound A and the naphthopyran system in this compound B necessitates cyclization steps. researchgate.net These can involve various mechanisms depending on the precursors.
Oxidation and Reduction Reactions: Transformations between different oxidation states are often required, particularly in the synthesis of quinone-containing compounds like this compound B. researchgate.netnih.gov Wacker oxidation has been reported as a key step in the synthesis of related pyranonaphthoquinones. nih.gov
In the synthesis of dehydrothis compound, a reaction involving 3-acetonyl-2-bromomethyl-6,8-dimethoxy-1,4-naphthoquinone with triethylamine (B128534) or ammonia (B1221849) has been reported as a method for its accomplishment. nih.govacs.org
Stereoselective and Enantioselective Synthesis Approaches
Controlling stereochemistry is paramount in the synthesis of chiral natural products like this compound A and B, as different stereoisomers can exhibit different biological properties. wikipedia.org Stereoselective synthesis aims to favor the formation of one stereoisomer over others. wikipedia.orgeurjchem.comnih.govresearchgate.net Enantioselective synthesis is a type of stereoselective synthesis that specifically targets the production of one enantiomer in excess. wikipedia.orgrsc.orgrsc.orgrsc.org
While specific detailed examples of stereoselective approaches for this compound A and B are not fully elaborated in the provided text, the importance of this aspect is highlighted by the general context of natural product synthesis. Strategies commonly employed in stereoselective synthesis that could be relevant include:
Chiral Auxiliaries: Attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction.
Asymmetric Catalysis: Using a chiral catalyst to induce asymmetry in the product. rsc.orgrsc.org Examples include asymmetric hydrogenation rsc.org and asymmetric allylation. uclouvain.beeurjchem.com
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials. uclouvain.be
Some studies on related compounds or formal syntheses of herbarumin derivatives (structurally related lactones) have employed stereoselective methods such as Maruoka asymmetric allylation, diastereoselective iodine-induced electrophilic cyclization, and Sharpless epoxidation to establish specific chiral centers. uclouvain.beeurjchem.com The use of intramolecular ring-closing metathesis has also been reported in the stereoselective synthesis of a herbarumin I regiomer. nih.gov
Development of this compound Analogues and Structural Derivatives
The synthesis of this compound analogues and structural derivatives is undertaken to explore the relationship between chemical structure and biological activity, and to potentially identify compounds with improved properties.
Structure-Guided Design of Novel this compound Compounds
Structure-guided design involves using information about the three-dimensional structure of the target molecule, and potentially its interaction with biological targets (though biological activity is excluded from this article), to design modified structures. georgiasouthern.edu For this compound, understanding its core naphthopyran or pyrone scaffold and the positions of substituents (hydroxy, methoxy (B1213986), methyl groups) ontosight.ai is crucial for designing analogues. Modifications could involve altering the nature or position of these substituents, changing the oxidation state of the naphthoquinone core, or modifying the pyran ring.
Synthetic Accessibility and Diversification Strategies
The successful development of this compound analogues relies on synthetic strategies that allow for structural diversification. This involves developing flexible synthetic routes that can accommodate variations in starting materials or reaction conditions to generate a library of related compounds.
Strategies for synthetic accessibility and diversification include:
Modular Synthesis: Designing a synthesis from easily interchangeable building blocks.
Late-Stage Functionalization: Introducing diversity in the final steps of a synthesis.
Parallel Synthesis: Synthesizing multiple analogues simultaneously.
The ability to synthesize this compound A and B on a multi-gram scale through multi-step routes demonstrates the synthetic accessibility achieved for these natural products. georgiasouthern.edu Further diversification would involve applying similar or modified synthetic methodologies to introduce structural variations.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound A | 11042715 |
| This compound | 3084629 |
Data Tables
Process Chemistry and Scalability Considerations in this compound Synthesis
Process chemistry is a specialized field within chemical synthesis focused on the development and optimization of a synthetic route for the large-scale production of a chemical compound, particularly in the context of drug development and manufacturing wikipedia.orgvu.lt. Unlike medicinal chemistry, which often prioritizes rapid synthesis of multiple analogs on a small scale for discovery purposes, process chemistry is concerned with developing a synthetic route that is safe, cost-effective, labor-efficient, environmentally friendly ("green"), and reproducible on a larger scale wikipedia.org.
Scalability considerations are paramount in process chemistry. A synthetic route that is effective on a milligram or gram scale in a laboratory setting may not be suitable for kilogram or ton-scale production. Challenges that arise during scale-up can include reaction kinetics, heat transfer, mixing efficiency, reagent handling, purification methods, and waste generation wikipedia.org.
Key considerations in the process chemistry of scaling up a synthesis include:
Route Selection: Evaluating alternative synthetic pathways to identify the most efficient and cost-effective route for large-scale production. This often involves minimizing the number of steps, maximizing yield in each step, and avoiding hazardous reagents or conditions wikipedia.org.
Reaction Optimization: Thorough investigation and optimization of reaction parameters such as temperature, pressure, reaction time, solvent, reagent equivalents, and catalyst loading to ensure maximum yield, purity, and reproducibility on a larger scale wikipedia.orgvu.lt. Data from optimization studies, often employing techniques like Design of Experiments (DoE), are critical. While specific optimization data for this compound's chemical synthesis were not found in the conducted search, such studies are standard practice in process chemistry to identify optimal conditions for scalability researchgate.netresearchgate.net.
Impurity Profile and Purification: Developing robust purification methods that can handle large quantities of material and effectively remove impurities. The impurity profile can change significantly upon scaling up a reaction, necessitating the development of scalable purification techniques like crystallization, distillation, or large-scale chromatography .
Safety: Identifying and mitigating potential hazards associated with reagents, solvents, intermediates, and reaction conditions on a large scale. This includes evaluating flammability, toxicity, exothermicity, and pressure build-up wikipedia.org.
Cost of Goods: Analyzing the cost of raw materials, reagents, solvents, labor, energy, and waste disposal to ensure the process is economically viable for commercial production wikipedia.org.
Equipment and Engineering: Designing or adapting chemical reactors and downstream processing equipment suitable for the required scale, considering factors like mixing, heat transfer area, and material compatibility wikipedia.orgvu.lt.
Structure Activity Relationship Sar and Mechanistic Elucidation of Herbarin
Correlating Herbarin Chemical Structure with Biological Activity Profiles
The biological activities of this compound are intrinsically linked to its distinct naphthopyran skeleton adorned with hydroxy and methoxy (B1213986) substituents. nih.govnih.gov While comprehensive SAR studies specifically on this compound (CID 3084629) are not extensively detailed in the provided search results, general principles of SAR for similar classes of compounds, such as naphthoquinones and phenolics, offer insights into potential correlations between its structure and observed activities.
Analysis of Antioxidant Activity Mechanisms
This compound has been reported to exhibit antioxidant activity. nih.gov The antioxidant capacity of many natural compounds, particularly phenolics, is primarily attributed to their redox properties. biorxiv.orgresearchgate.net These compounds can act as reducing agents, hydrogen donors, and singlet oxygen quenchers. biorxiv.orgnih.gov The presence of hydroxyl groups in the chemical structure allows them to react with free radicals, thereby terminating chain reactions involved in oxidative processes. nih.gov Metal chelation is another mechanism by which antioxidants can exert their effects, by sequestering metal ions that can catalyze oxidation reactions. biorxiv.org
For flavonoids, a class of compounds with known antioxidant activity, the number and position of phenolic hydroxyl groups significantly influence their radical scavenging ability. nih.gov While this compound possesses a hydroxyl group and methoxy groups on its naphthopyran core, detailed studies correlating the specific positions and nature of these substituents in this compound (CID 3084629) to its antioxidant potency are not available in the provided text. Further research is needed to precisely define the structural determinants of this compound's antioxidant activity and the specific mechanisms involved, such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov
Investigation of Antimicrobial Action Mechanisms
This compound is described as a quinone antibiotic with activity against various microorganisms, including Gram-positive and Gram-negative bacteria and certain fungi. Specifically, it has shown antimicrobial activity against Staphylococcus aureus NBRC100910 with a minimum inhibitory concentration (MIC) of 100 μg/ml.
The mechanisms by which antimicrobial compounds exert their effects are diverse and can include disrupting the bacterial cell membrane, inhibiting the synthesis of essential macromolecules like proteins or nucleic acids, or interfering with enzymatic pathways critical for microbial survival. For some antimicrobial peptides, interactions with bacterial membranes involve electrostatic forces and can lead to changes in peptide structure and partitioning into specific lipid domains. Quinone antibiotics, like this compound, can potentially act through various mechanisms, including intercalation into DNA or generating reactive oxygen species, similar to the alkaloid berberine (B55584) which also exhibits antibacterial effects. However, the precise molecular mechanism of this compound's antimicrobial action, such as whether it primarily targets the cell membrane, inhibits specific enzymes, or interferes with genetic material, is not explicitly detailed in the provided search results.
Identification of Putative Molecular Targets for this compound
Identifying the specific molecular targets of this compound is essential for a complete understanding of its biological activities. Based on its reported antioxidant and antimicrobial properties, potential molecular targets could include enzymes involved in oxidative stress pathways or essential microbial processes, as well as cellular receptors or components of signaling pathways.
Enzyme Inhibition and Activation Studies
Bioactive compounds can exert their effects by modulating the activity of enzymes, either through inhibition or activation. Various plant-derived compounds have been shown to inhibit enzymes such as tyrosinase, acetylcholinesterase, butyrylcholinesterase, lipoxygenase, urease, α-glucosidase, and α-amylase. Given this compound's antioxidant properties, it could potentially interact with enzymes involved in the generation or detoxification of reactive oxygen species. As an antimicrobial agent, it might target enzymes crucial for bacterial metabolism, cell wall synthesis, or DNA replication. While the search results discuss enzyme inhibition in the context of other compounds and plant extracts, there is no specific information identifying which enzymes, if any, are directly inhibited or activated by this compound (CID 3084629).
Biophysical Interactions of this compound with Biological Macromolecules
Understanding the biophysical interactions between this compound and biological macromolecules like proteins, enzymes, DNA, or cell membranes can provide valuable insights into its mechanisms of action. Biophysical techniques can reveal how a compound interacts with its target at a molecular level, including binding affinity, conformational changes, and the nature of the forces involved.
Based on the available scientific literature, detailed research findings and specific data tables focusing solely on the chemical compound "this compound" regarding its ligand-protein binding kinetics and thermodynamics, membrane interaction and permeation mechanisms, and detailed mechanistic pathways of cellular effects are not extensively reported in the provided search results.
It is important to note that the name "this compound" may refer to more than one chemical entity, as indicated by different PubChem CIDs found in the search. Specifically, compounds identified as "this compound A" (PubChem CID 11042715) and "this compound" (PubChem CID 3084629) exist. The scientific literature retrieved provides general information on the principles of Structure-Activity Relationship (SAR), ligand-protein binding kinetics and thermodynamics, membrane interactions, and cellular mechanisms, often in the context of other compounds or broader biological processes. However, this general information cannot be attributed specifically to "this compound" (either CID) without direct experimental data linking the compound to these mechanisms.
Therefore, a detailed article strictly adhering to the requested outline and content inclusions (detailed research findings, data tables) focusing solely on the specific mechanisms of this compound cannot be generated based on the current search results.
Advanced Analytical and Spectroscopic Methodologies in Herbarin Research
High-Resolution Chromatographic and Mass Spectrometric Techniques for Herbarin Analysis
High-resolution chromatography coupled with mass spectrometry (MS) are indispensable tools in the analysis of complex mixtures containing this compound, particularly in natural product extracts or biological samples where it may be present alongside numerous other compounds. These techniques offer high sensitivity, selectivity, and the ability to provide detailed information about the mass and fragmentation of analytes. researchgate.netmdpi.com
LC-MS/MS and GC-MS for Quantitative and Qualitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely applied for both the quantitative and qualitative analysis of natural products and metabolites. researchgate.netnih.govresearchgate.net LC-MS/MS is particularly well-suited for the analysis of polar and thermolabile compounds, including those with higher molecular weights, while GC-MS is effective for volatile and semi-volatile substances. nih.govfrontlinegenomics.com
In the context of this compound, LC-MS/MS would typically involve separating the compound from a complex matrix using a high-performance liquid chromatography (HPLC) system. researchgate.nettechnologynetworks.com Various stationary phases (e.g., C18) and mobile phase gradients (e.g., water and acetonitrile (B52724) with acidic modifiers) can be employed to achieve optimal separation based on this compound's polarity and chemical properties. frontiersin.orgmdpi.com Following chromatographic separation, the eluting this compound is ionized, commonly via electrospray ionization (ESI) for LC-MS, and the resulting ions are directed into a tandem mass spectrometer. researchgate.netmdpi.com
LC-MS/MS allows for targeted or untargeted analysis. In targeted analysis, specific precursor ions of this compound are selected and fragmented, and the resulting product ions are monitored (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM) for highly sensitive and selective quantification. researchgate.netmdpi.com For qualitative analysis, full scan MS and enhanced product ion (EPI) scans can be used to detect and identify this compound based on its characteristic mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.netbhsu.edu
GC-MS, on the other hand, is applicable if this compound or its derivatives are sufficiently volatile or can be derivatized to increase their volatility. nih.govnih.gov The sample is vaporized and carried through a capillary column by an inert gas (e.g., helium), separating compounds based on their boiling points and interactions with the stationary phase. nih.gov Electron ionization (EI) is a common ionization technique in GC-MS, producing characteristic fragmentation patterns that can be matched against spectral libraries (e.g., NIST) for identification. nih.govresearchgate.net
While specific LC-MS/MS or GC-MS chromatograms and parameters for this compound were not extensively detailed in the search results, these techniques are routinely used for the analysis of compounds with similar structures and properties in natural product research. mdpi.comfrontiersin.orgresearchgate.netnrfhh.comresearchgate.net The application of these methods to this compound would provide crucial data on its presence, concentration, and purity in various samples.
Structural Characterization of this compound and its Metabolites
Mass spectrometry, particularly high-resolution MS and tandem MS, is a powerful tool for the structural characterization of this compound and the identification of its metabolites. researchgate.netcriver.com By analyzing the fragmentation patterns generated in MS/MS experiments, researchers can deduce structural information about the parent compound and its biotransformation products. researchgate.netnrfhh.com
The accurate mass measurement provided by high-resolution mass spectrometers (e.g., time-of-flight (TOF) or Orbitrap analyzers) allows for the determination of the elemental composition of this compound and its metabolites. mdpi.comfrontiersin.org This information is invaluable for confirming the molecular formula and for the identification of unknown metabolites by searching against databases. researchgate.net
Metabolite identification often involves comparing the MS/MS spectra of potential metabolites to those of the parent compound and searching for characteristic fragment ions that indicate structural relationships. researchgate.netresearchgate.net Techniques like molecular networking, which visually organizes related MS/MS spectra, can aid in the identification of metabolite families. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the detailed structure and conformation of organic molecules, including natural products like this compound. spectroscopyonline.comebsco.com It provides information about the number and type of atoms in a molecule and their spatial arrangement. ebsco.com The use of NMR has been indicated for the structural identification of this compound. jksus.orgnih.gov
1D and 2D NMR Experiments for Configurational and Conformational Analysis
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for obtaining structural information. The ¹H NMR spectrum provides insights into the different proton environments in the molecule, their chemical shifts, splitting patterns (due to spin-spin coupling), and relative integrations, which correspond to the number of protons in each environment. ebsco.comlibretexts.org The ¹³C NMR spectrum reveals the different carbon environments and their chemical shifts. royalsocietypublishing.orgnih.gov
Two-dimensional (2D) NMR experiments provide crucial connectivity information that helps piece together the molecular structure. researchgate.netrsc.org Commonly used 2D NMR techniques in natural product structure elucidation include:
COSY (Correlation Spectroscopy): Shows correlations between coupled protons, revealing adjacent protons in the molecule.
HSQC (Heteronuclear Single Quantum Correlation): Shows correlations between protons and the carbons to which they are directly attached, aiding in the assignment of proton and carbon signals. criver.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and helping to establish the carbon skeleton and the positions of substituents. royalsocietypublishing.org
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Show correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. These experiments are vital for determining the relative stereochemistry and conformation of a molecule.
Advanced NMR Techniques for Interaction Studies
Beyond basic structural elucidation, advanced NMR techniques can be applied to study the interactions of this compound with other molecules, such as proteins or membranes, which is relevant for understanding its biological activity. Techniques like saturation transfer difference (STD) NMR, ligand-observed NMR, and protein-observed NMR can provide information about binding sites and affinities. However, no specific research applying these advanced NMR techniques to this compound was found in the provided search results.
Spectroscopic Characterization of this compound: UV-Vis and IR Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic transitions and functional groups present in this compound.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.commsu.edu This technique is particularly useful for detecting compounds that contain chromophores, such as conjugated double bonds or aromatic systems, which absorb UV or visible light. ubbcluj.romsu.eduresearchgate.net The quinone and aromatic ring systems in this compound would be expected to exhibit characteristic UV-Vis absorption maxima, providing a spectroscopic fingerprint that can be used for identification and quantitative analysis based on the Beer-Lambert Law. ubbcluj.ronih.govmsu.edu The specific wavelengths of maximum absorbance (λmax) and their intensities (molar absorptivity, ε) are dependent on the electronic structure of the molecule and the solvent used. While a specific UV-Vis spectrum for this compound was not found, its quinone structure suggests absorption in the UV-Vis range.
IR spectroscopy measures the vibrations of bonds within a molecule and provides information about the functional groups present. royalsocietypublishing.org When a molecule absorbs IR radiation, specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum. royalsocietypublishing.org The IR spectrum of this compound would show absorption bands corresponding to the stretching and bending vibrations of its functional groups, such as hydroxyl (O-H), carbonyl (C=O) from the quinone, methoxy (B1213986) (C-O and C-H), aromatic C=C, and aliphatic C-H bonds. royalsocietypublishing.orgmsu.edunih.gov This spectroscopic fingerprint is highly specific to the molecule and can be used for identification and for confirming the presence of specific functional groups. While a detailed IR spectrum of this compound was not provided in the search results, IR spectroscopy is a standard technique for characterizing organic compounds and would yield valuable information about this compound's functional group composition. royalsocietypublishing.org
Theoretical and Computational Chemistry Applications in Herbarin Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of molecules. mdpi.comscirp.orgaustinpublishinggroup.com These methods solve the fundamental equations of quantum mechanics to describe the distribution of electrons within a molecule, which in turn dictates its chemical behavior. mdpi.com
Density Functional Theory (DFT) for Molecular Geometry and Energy
DFT is a powerful and widely applied quantum mechanical method used to determine the optimized molecular geometry and calculate the energy of a compound. mdpi.comscirp.orgaustinpublishinggroup.comirjweb.comscielo.br By approximating the electron density, DFT can efficiently compute structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's three-dimensional arrangement. mdpi.comscirp.org The optimized geometry corresponds to the lowest energy conformation on the potential energy surface. scielo.br DFT calculations can also provide insights into the stability of different conformers and the energy barriers between them. scielo.br
Frontier Molecular Orbital Analysis of Herbarin
Frontier Molecular Orbital (FMO) analysis, often performed using DFT, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnih.govresearchgate.netimperial.ac.ukyoutube.comyoutube.com These frontier orbitals are particularly important because they are the most likely to participate in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the band gap, provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller band gap generally suggests higher reactivity. nih.govirjweb.comresearchgate.net FMO analysis can help predict where a molecule is most likely to undergo electrophilic or nucleophilic attack. irjweb.com
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.comfrontiersin.orgmdpi.comtandfonline.comfrontiersin.orgmdpi.comgalaxyproject.org For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the various shapes the molecule can adopt and the transitions between them. mdpi.comnih.gov MD simulations are also crucial for understanding solvation effects, which describe how the surrounding solvent molecules interact with the solute (this compound) and influence its behavior, conformation, and reactivity in solution. galaxyproject.orgnih.govnih.govresearchgate.net By simulating the dynamic interactions between this compound and solvent molecules, researchers can gain insights into its solubility, stability, and how it might behave in biological environments, which are typically aqueous. nih.govresearchgate.net Analysis of MD trajectories can provide data on parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Solvent Accessible Surface Area (SASA), and radius of gyration (Rg), which help assess the stability and flexibility of the molecule and its complexes. mdpi.commdpi.comtandfonline.com
In Silico Screening and Predictive Modeling of this compound Activity
In silico methods, including QSAR and molecular docking, are widely used for screening large libraries of compounds and predicting their potential biological activities based on their structures and interactions with target molecules. nih.goviomcworld.orgresearchgate.netmdpi.comwikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their observed biological activity. iomcworld.orgmdpi.comwikipedia.orgnih.govprotoqsar.com By developing a QSAR model based on known active and inactive compounds, researchers can predict the activity of new or untested compounds, including this compound, based solely on their molecular structure. wikipedia.orgprotoqsar.com This approach involves calculating molecular descriptors that represent various aspects of the molecule's structure and properties and then using statistical methods to build a predictive model. mdpi.comprotoqsar.com QSAR models can help identify the key structural features that are important for activity and guide the design of new compounds with improved properties. nih.govnih.govpharmafeatures.com
Docking Studies and Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand, e.g., this compound) when it binds to a larger molecule (receptor, e.g., a protein). nih.govbohrium.combohrium.commdpi.comfrontiersin.orgiomcworld.orgresearchgate.netnih.govresearchgate.netbanglajol.infonih.govplos.org Docking studies estimate the binding affinity between the ligand and the receptor, usually expressed as a docking score or binding energy. nih.goviomcworld.orgbanglajol.infonih.govplos.org A lower binding energy generally indicates a stronger predicted interaction. nih.gov These studies provide detailed insights into the molecular interactions driving the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, and identify the specific amino acid residues in the receptor that interact with the ligand. nih.govmdpi.comresearchgate.netbanglajol.infoplos.org For this compound, docking studies can be used to predict how it might bind to potential biological targets, offering clues about its possible mechanisms of action. nih.govbohrium.combohrium.commdpi.comtandfonline.com
Compound Names and PubChem CIDs
Cheminformatics and Computational Approaches to this compound Derivative Design
Cheminformatics and computational chemistry offer powerful tools for exploring chemical space, predicting molecular properties, and designing novel compounds with desired characteristics. These methods are increasingly integrated into natural product research to accelerate the discovery and development of potential drug candidates and their derivatives. scielo.org.mxrsc.org
Key cheminformatics and computational approaches relevant to the design of this compound derivatives would include:
Molecular Representation: Describing the chemical structures of this compound and its potential derivatives in a format suitable for computational analysis, such as SMILES strings, InChI keys, or molecular graphs. unm.edu
Molecular Descriptors: Calculating numerical values that capture various physicochemical and structural properties of the compounds, which can be used in QSAR (Quantitative Structure-Activity Relationship) modeling. uni-muenchen.de
Database Searching and Virtual Screening: Utilizing databases like PubChem nih.govnih.govwikipedia.org and applying virtual screening techniques to identify potential this compound derivatives or analogs with predicted biological activity based on structural similarity or predicted interactions with biological targets. scielo.org.mxrsc.org
Molecular Docking: Simulating the binding interactions between this compound derivatives and target proteins to predict binding poses and affinities. This is a common method for understanding the potential mechanism of action and guiding structural modifications. imtm.czmdpi.comresearchgate.netmdpi.comnih.govelsevier.es
Molecular Dynamics Simulations: Studying the dynamic behavior of this compound derivatives in solution or in complex with a target protein over time to gain insights into stability, conformational changes, and binding kinetics. rsc.orgimtm.cz
De Novo Design: Employing computational algorithms to design entirely new molecular structures based on desired properties or interactions with a target, potentially leading to novel this compound-like compounds. imtm.cz
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of designed derivatives, helping to prioritize compounds with favorable pharmacokinetic properties early in the design process. rsc.orgresearchgate.net
Machine Learning and AI: Applying machine learning algorithms to build predictive models based on existing data, which can be used to predict the activity or properties of new this compound derivatives. rsc.orgimtm.czcsic.es
These computational techniques, while not specifically detailed for this compound in the provided search results, represent the standard methodologies that would be applied in a cheminformatics-driven effort to design and optimize this compound derivatives for potential applications. The success of these approaches relies on the availability of relevant biological data and accurate computational models.
Microbial Production and Biotransformation of Herbarin
Optimization of Fungal Fermentation Processes for Enhanced Herbarin Production
Studies on optimizing fungal growth and metabolite production often involve evaluating different carbon and nitrogen sources, their concentrations, and the initial pH of the medium researchgate.nettaltech.ee. For instance, research on Phoma sp. demonstrated that optimizing synthetic media containing glucose, peptone, and yeast extract, followed by evaluating cheaper alternatives like sucrose (B13894) and corn steep liquor, was effective in enhancing fungal biomass, a prerequisite for metabolite production researchgate.net.
Response surface methodology (RSM) is a common statistical technique used to optimize fermentation parameters by evaluating the interactions between different variables tandfonline.comjmb.or.kr. This approach helps in identifying the optimal ranges for factors such as temperature, pH, incubation period, and nutrient concentrations to achieve maximum production tandfonline.com. For example, RSM has been successfully applied to optimize the production of enzymes like xylanase from fungi under solid-state cultivation, demonstrating significant increases in enzyme yield under optimized conditions tandfonline.com. Similar strategies can be applied to this compound production by identifying the specific conditions that favor its biosynthesis by the producing fungus.
Specific research findings in fungal fermentation optimization often involve testing various media components and conditions. A study on Phylloporia lonicerae fermentation, aimed at optimizing antitumor mycelium production, found that an optimal medium composition including sucrose, peptone, and specific plant extracts significantly increased biomass yield and reduced cultivation time compared to standard media jmb.or.kr.
| Medium Component | Optimized Concentration (%) |
| Sucrose | 2 |
| Peptone | 0.2 |
| Lonicera japonica petals | 0.16 |
| Lonicera japonica stem | 0.21 |
| KH₂PO₄ | 0.1 |
| MgSO₄·7H₂O | 0.05 |
| P fungal elicitor | 0.18 |
| Biomass Yield (g/L) | 7.82 ± 0.41 |
| Cultivation Time (days) | 15 |
| Increase vs. PDB | 142% |
| Reduction in Time vs. PDB | 64% |
These studies underscore that tailoring the fermentation medium and conditions to the specific fungal strain and target metabolite is crucial for enhancing production efficiency.
Biocatalytic Approaches for this compound Synthesis and Modification
Biocatalysis, utilizing enzymes or whole cells to catalyze chemical reactions, offers promising avenues for the synthesis and modification of this compound wikipedia.orgnih.gov. Enzymes provide high chemo-, regio-, and enantioselectivity, often under mild reaction conditions, which can be advantageous compared to traditional chemical synthesis wikipedia.orgnih.gov.
While direct biocatalytic synthesis of this compound was not explicitly detailed in the search results, the principles of biocatalysis are widely applied in the production and modification of various natural products and fine chemicals nih.govnih.gov. Enzymes like lipases, oxidoreductases, and transferases are commonly used in biocatalytic transformations researchgate.netmdpi.com. For example, lipases have been employed for the modification of natural compounds like hematin (B1673048) researchgate.net.
Biocatalytic approaches can be used for:
De novo synthesis: Utilizing enzymes from the this compound biosynthetic pathway in vitro or in engineered microbial hosts to construct the this compound molecule from simpler precursors.
Modification of this compound: Employing enzymes to introduce specific functional groups, alter the structure, or improve the properties of this compound or its precursors. This could involve oxidation, reduction, glycosylation, or methylation reactions catalyzed by specific enzymes.
Synthesis of this compound analogs: Using biocatalytic reactions to create structural variants of this compound, which could have altered biological activities or improved characteristics.
The power of biocatalysis lies in its ability to perform complex transformations with high specificity, potentially leading to more efficient and sustainable production or modification routes for this compound. Enzyme engineering techniques, such as directed evolution, can further enhance the activity, selectivity, and stability of enzymes for specific biocatalytic applications wikipedia.orgnih.gov.
Genetic Engineering Strategies for Microbial Host Optimization in this compound Biosynthesis
Genetic engineering plays a vital role in optimizing microbial hosts for enhanced this compound biosynthesis. This involves manipulating the genetic machinery of the producing organism or introducing biosynthetic pathways into heterologous hosts to improve yield, purity, and efficiency nih.govmdpi.com.
Key genetic engineering strategies include:
Overexpression of pathway genes: Increasing the copy number or expression levels of genes encoding enzymes involved in this compound biosynthesis to enhance metabolic flux towards the desired product nih.gov.
Blocking competing pathways: Deleting or downregulating genes involved in metabolic pathways that divert precursors away from this compound biosynthesis, thereby increasing the availability of substrates for this compound production.
Introducing heterologous pathways: Transferring the complete or partial this compound biosynthetic gene cluster into a well-characterized and easily cultivable microbial host (e.g., Saccharomyces cerevisiae or Aspergillus species) for consolidated and potentially higher-yield production nih.gov.
Enzyme engineering: Modifying the genes encoding biosynthetic enzymes to improve their catalytic efficiency, substrate specificity, or tolerance to fermentation conditions.
Promoter and terminator engineering: Utilizing strong and inducible promoters to control gene expression levels and optimize the timing of enzyme production during fermentation.
Genome editing: Employing tools like CRISPR/Cas systems for precise modifications of the host genome, such as inserting or deleting genes, or modifying regulatory elements elpub.ru.
Research in plant and microbial systems demonstrates the effectiveness of these strategies in manipulating metabolic pathways for producing various compounds, including pigments and triterpenoids nih.govelpub.ru. For instance, manipulating genes in the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which provide precursors for many natural products, has been shown to increase the yield of triterpenoids in Ganoderma lucidum nih.gov. Similarly, engineering the expression of key enzymes in biosynthetic routes can significantly impact the accumulation of target metabolites nih.gov.
While specific examples of genetic engineering for this compound biosynthesis were not found, the general principles and techniques applied to other natural products are directly applicable. Optimizing microbial hosts through genetic manipulation holds significant potential for developing efficient and high-yielding processes for this compound production.
Elucidation of this compound Biotransformation Pathways in Microbial Systems
Understanding how microorganisms metabolize or transform this compound is crucial for both optimizing production and exploring potential detoxification or modification routes. Biotransformation involves enzymatic reactions that alter the chemical structure of a compound nih.gov. These pathways can involve oxidation, reduction, hydrolysis, or conjugation reactions nih.gov.
Elucidating biotransformation pathways in microbial systems typically involves:
Incubation studies: Incubating this compound with microbial cultures or isolated enzymes and analyzing the resulting metabolites using analytical techniques like chromatography and mass spectrometry.
Enzyme identification: Identifying the specific enzymes responsible for the observed transformations through biochemical assays, protein purification, and genetic analysis.
Gene identification: Identifying the genes encoding the relevant enzymes through techniques like genome sequencing, transcriptomics, and proteomics.
Pathway mapping: Constructing a detailed map of the enzymatic steps and intermediates involved in the biotransformation pathway.
Research on biotransformation in various microbial systems highlights the diversity of enzymatic reactions that can occur nih.gov. Microorganisms possess a wide array of enzymes capable of modifying natural products. For example, studies on the biotransformation of various compounds by fungi and bacteria have revealed pathways involving cytochrome P450 enzymes, glycosyltransferases, and other modifying enzymes nih.gov.
Improving this compound production: By identifying and potentially inhibiting enzymes that degrade this compound in the production host.
Developing detoxification strategies: If this compound or its related compounds are found to be undesirable byproducts.
Creating novel this compound derivatives: By using microbial biotransformation to generate structurally modified compounds with potentially altered properties.
Techniques like retrobiosynthetic NMR analysis and chemoproteomics are powerful tools for elucidating complex biosynthetic and biotransformation pathways by tracing the fate of labeled precursors and identifying active enzymes frontiersin.orgcore.ac.uk.
Sustainable and Scalable Microbial Production Technologies for this compound
Developing sustainable and scalable microbial production technologies for this compound is essential for its potential commercialization and widespread use. This involves transitioning from laboratory-scale fermentation to larger-scale processes while considering economic and environmental factors elsevier.com.
Key aspects of sustainable and scalable microbial production include:
Strain selection and improvement: Utilizing robust microbial strains with high this compound productivity and stability under large-scale fermentation conditions. Genetic engineering and adaptive laboratory evolution can play a role in developing such strains taltech.ee.
Process optimization: Adapting fermentation parameters (e.g., temperature, pH, aeration, mixing) for larger bioreactor volumes to maintain optimal growth and production conditions.
Medium cost reduction: Exploring the use of cost-effective and renewable substrates, such as agricultural residues or industrial byproducts, as fermentation media components researchgate.nettaltech.ee.
Downstream processing: Developing efficient and scalable methods for the extraction, purification, and isolation of this compound from the fermentation broth.
Waste management and valorization: Minimizing waste generation and exploring opportunities to valorize byproducts of the fermentation process.
Batch vs. continuous fermentation: Evaluating different fermentation strategies, such as batch, fed-batch, or continuous processes, to optimize productivity and efficiency at scale.
The transition to industrial-scale microbial production presents challenges, including maintaining sterility (though non-sterile fermentation is being explored for some applications), managing heat transfer, and ensuring consistent product quality taltech.ee. However, advancements in bioreactor design, process control, and automation are facilitating the scalable production of microbial metabolites.
The use of microbial systems for producing natural products like this compound aligns with the principles of green chemistry and sustainability by potentially reducing the need for harsh chemicals and energy-intensive processes often associated with traditional chemical synthesis or extraction from limited natural resources. The development of efficient and scalable microbial platforms is crucial for meeting the growing demand for this compound and its potential applications.
Future Directions and Emerging Research Perspectives in Herbarin Chemistry
Integration of Multi-Omics Data (Genomics, Metabolomics) in Herbarin Research
Integrating multi-omics data, such as genomics and metabolomics, holds significant promise for advancing this compound research. While the provided search results discuss the application of these techniques in studying medicinal plants and fungal communities in general researchgate.netidpan.poznan.ploregonstate.eduucl.ac.uk, their application to this compound specifically could provide deep insights into its biology. Genomics can help identify the gene clusters responsible for this compound biosynthesis in fungal species, elucidating the enzymatic pathways involved in its production. Metabolomics, on the other hand, can provide a snapshot of all the metabolites present in a this compound-producing organism under various conditions, revealing how this compound production is regulated and how it interacts with other metabolic processes. researchgate.netoregonstate.edu Combining these datasets can create a more holistic picture of this compound's role within the producing organism and potentially lead to strategies for optimizing its production or identifying novel congeners. researchgate.net The study of herbarium specimens, for instance, can integrate genomic data with information on chemical compounds, offering a comprehensive perspective on the evolution of plant chemistry and its interactions with microbes over time. ucl.ac.uk
Exploration of Novel this compound Congeners from Underexplored Fungal Sources
The exploration of underexplored fungal sources represents a significant avenue for discovering novel this compound congeners with potentially diverse biological activities. Fungi are known to be prolific producers of a wide array of secondary metabolites, and a vast number of fungal species remain undiscovered or chemically uninvestigated. usu.educornellsun.com Herbaria, traditionally collections of preserved plant specimens, are increasingly recognized as valuable, largely untapped sources for studying fungi, including those that live in association with plants. ucl.ac.uktandfonline.comnih.govresearchgate.netduke.edumdpi.comresearchgate.net Investigating fungal specimens from diverse ecological niches and geographical locations, particularly those in herbaria, could lead to the isolation and identification of new this compound derivatives or related compounds. tandfonline.comnih.govresearchgate.net These novel congeners may possess altered structural features that result in improved potency, different biological targets, or reduced toxicity compared to the known this compound compounds.
Interdisciplinary Approaches to Understanding this compound's Role in Fungal Ecology and Interactions
Understanding this compound's role in fungal ecology and interactions requires interdisciplinary approaches combining chemistry, biology, and ecology. Fungi engage in complex interactions with their environment and other organisms, including plants, bacteria, and insects. mnhn.frmdpi.comresearchgate.netourplants.org this compound, as a secondary metabolite produced by fungi, likely plays a role in these interactions. It could function as a defense mechanism against predators or competing microorganisms, a signaling molecule for communication, or an aid in nutrient acquisition. Research utilizing ecological studies, molecular techniques, and chemical analysis can help elucidate the specific functions of this compound in its natural context. mnhn.frmdpi.comresearchgate.netourplants.org For example, studying the fungal communities associated with plants in different environments can reveal potential ecological roles of the metabolites they produce. mdpi.com
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Design
Potential for Derivatization to Explore Novel Biological Activities (excluding clinical trials, dosage, safety)
Chemical derivatization of this compound presents a powerful strategy for exploring novel biological activities. By chemically modifying the functional groups on the this compound scaffold, researchers can create a library of analogs with altered physical and chemical properties. researchgate.netconicet.gov.aryoutube.com These modifications can influence factors such as solubility, stability, and target interaction, potentially leading to enhanced or entirely new biological activities. conicet.gov.ar For instance, studies on other natural extracts have shown that chemical transformations can increase antioxidant activity. conicet.gov.ar While the specific effects of this compound derivatization require investigation, this approach allows for systematic exploration of the structure-activity relationship of this compound and the identification of derivatives with improved therapeutic potential, such as enhanced antimicrobial efficacy against a broader spectrum of pathogens or more potent anti-inflammatory effects. ontosight.aimedchemexpress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
